Biotinyl-5-aminopentanoyl-antennapedia homeobox(43-58)amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

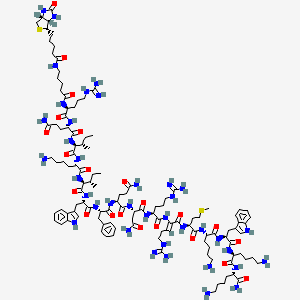

Biotinyl-5-aminopentanoyl-Antennapedia Homeobox (43-58) amide is a biotinylated cell-permeable peptide sequence derived from the third helix of the Antennapedia homeodomain. This compound is used to translocate covalently attached peptides through biological membranes. The biotinyl group enables the detection of internalized molecules with an appropriate avidin or streptavidin reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotinyl-5-aminopentanoyl-Antennapedia Homeobox (43-58) amide involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The biotinylation is typically performed at the N-terminus of the peptide. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as HBTU or DIC to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of Biotinyl-5-aminopentanoyl-Antennapedia Homeobox (43-58) amide follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The production is carried out under Good Manufacturing Practice (GMP) conditions to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Biotinyl-5-aminopentanoyl-Antennapedia Homeobox (43-58) amide primarily undergoes substitution reactions due to the presence of reactive amino acid side chains. These reactions include acylation, alkylation, and biotinylation.

Common Reagents and Conditions

Common reagents used in these reactions include biotin-NHS ester for biotinylation, DIC or HBTU for peptide coupling, and various protecting groups such as Fmoc or Boc to protect reactive amino acid side chains during synthesis .

Major Products Formed

The major products formed from these reactions are biotinylated peptides, which can be further used for various biochemical applications such as affinity purification and detection of proteins .

Scientific Research Applications

Biotinyl-5-aminopentanoyl-Antennapedia Homeobox (43-58) amide has a wide range of scientific research applications:

Chemistry: Used in the synthesis of biotinylated peptides for various biochemical assays.

Biology: Facilitates the delivery of peptides and proteins into cells, aiding in the study of intracellular processes.

Medicine: Used in drug delivery systems to enhance the cellular uptake of therapeutic peptides.

Industry: Employed in the production of biotinylated peptides for use in diagnostic assays and affinity purification

Mechanism of Action

The mechanism of action of Biotinyl-5-aminopentanoyl-Antennapedia Homeobox (43-58) amide involves its ability to translocate across biological membranes. The Antennapedia homeodomain peptide sequence facilitates the penetration of the peptide through the cell membrane, while the biotinyl group allows for the detection and purification of the internalized molecules. The molecular targets and pathways involved include interactions with cell surface receptors and intracellular trafficking pathways .

Comparison with Similar Compounds

Biotinyl-5-aminopentanoyl-Antennapedia Homeobox (43-58) amide can be compared with other cell-penetrating peptides such as TAT peptide and penetratin. While all these peptides facilitate cellular uptake, Biotinyl-5-aminopentanoyl-Antennapedia Homeobox (43-58) amide is unique due to its biotinylation, which allows for easy detection and purification. Similar compounds include:

- TAT peptide

- Penetratin

- Transportan .

Biological Activity

Biotinyl-5-aminopentanoyl-antennapedia homeobox(43-58)amide is a peptide derived from the Antennapedia homeodomain, known for its ability to penetrate cellular membranes and facilitate the delivery of various molecular cargoes into cells. This compound has garnered attention in biomedical research due to its potential applications in gene therapy, drug delivery, and as a tool for studying cellular processes.

The biological activity of biotinylated peptides like Biotinyl-5-aminopentanoyl-antennapedia involves their ability to translocate across cell membranes. The presence of a biotin group allows for the detection and isolation of internalized molecules using avidin or streptavidin reagents, which bind strongly to biotin. This property is particularly useful in experimental settings where tracking the delivery and localization of peptides or other biomolecules within cells is essential .

Cellular Uptake and Internalization

Research has shown that the Antennapedia homeobox peptide can enhance cellular uptake significantly. For instance, studies indicate that when spinal motoneurons are exposed to Antennapedia-derived peptides, there is a notable increase in neurite outgrowth—demonstrating that these peptides not only enter cells but also promote cellular activities such as growth and branching .

Table 1: Summary of Biological Activities

Case Studies

- Neuronal Development : In a study involving chicken spinal motoneurons, preincubation with Antennapedia peptides resulted in a doubling of neurite length compared to controls. This suggests that these peptides can significantly influence neuronal development and morphology .

- Transgenic Models : Experiments with transgenic Drosophila models have demonstrated that mutations in the Antennapedia homeodomain can lead to observable phenotypic changes, such as wing malformations. These studies provide insights into the functional specificity of homeotic genes and their roles in developmental biology .

- Gene Regulation : The interaction between Antennapedia proteins and transcription factors has been explored, revealing that these proteins can form complexes that enhance transcriptional activity. This highlights their potential role in regulating gene expression during development .

Research Findings

Recent findings emphasize the importance of the specific amino acid sequence within the Antennapedia homeodomain. Variations in this sequence can alter the peptide's binding affinity to DNA, affecting its biological function. For example, mutations that disrupt DNA binding while retaining membrane translocation capabilities have been shown to influence neuronal growth without affecting gene regulation directly .

Table 2: Key Research Findings

Properties

Molecular Formula |

C119H190N38O22S2 |

|---|---|

Molecular Weight |

2569.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentanoylamino]-5-carbamimidamidopentanoyl]amino]-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(Z)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopent-2-en-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C119H190N38O22S2/c1-6-67(3)97(156-109(172)84(47-49-93(125)159)146-101(164)77(40-27-56-135-116(128)129)140-96(162)45-21-26-55-134-95(161)44-16-15-43-91-99-90(66-181-91)154-119(179)157-99)114(177)149-80(39-20-25-54-123)108(171)155-98(68(4)7-2)115(178)153-88(62-71-65-139-75-35-14-12-33-73(71)75)112(175)150-86(60-69-30-9-8-10-31-69)110(173)147-83(46-48-92(124)158)106(169)152-89(63-94(126)160)113(176)145-82(42-29-58-137-118(132)133)103(166)143-81(41-28-57-136-117(130)131)104(167)148-85(50-59-180-5)107(170)142-79(38-19-24-53-122)105(168)151-87(61-70-64-138-74-34-13-11-32-72(70)74)111(174)144-78(37-18-23-52-121)102(165)141-76(100(127)163)36-17-22-51-120/h8-14,30-35,41,64-65,67-68,76-80,82-91,97-99,138-139H,6-7,15-29,36-40,42-63,66,120-123H2,1-5H3,(H2,124,158)(H2,125,159)(H2,126,160)(H2,127,163)(H,134,161)(H,140,162)(H,141,165)(H,142,170)(H,143,166)(H,144,174)(H,145,176)(H,146,164)(H,147,173)(H,148,167)(H,149,177)(H,150,175)(H,151,168)(H,152,169)(H,153,178)(H,155,171)(H,156,172)(H4,128,129,135)(H4,130,131,136)(H4,132,133,137)(H2,154,157,179)/b81-41-/t67-,68-,76-,77-,78-,79-,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,97-,98-,99-/m0/s1 |

InChI Key |

BTCVSWDWPSHTBY-NUMBIIQKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N/C(=C\CCNC(=N)N)/C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CCCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7 |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(=CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CCCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.